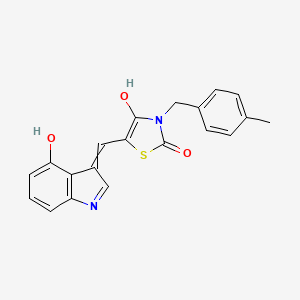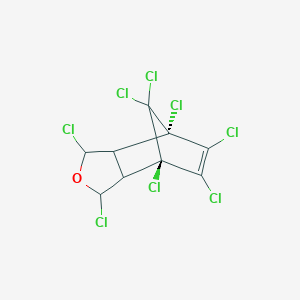
Isobenzan 10 microg/mL in Cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C₉H₄Cl₈O and it has a molar mass of 411.73 g/mol . Telodrin was produced between 1958 and 1965 and is classified as a persistent organic pollutant due to its long-lasting presence in the environment . It is known for its broad-spectrum insecticidal properties and was primarily used to control pests in various crops .
Métodos De Preparación
Telodrin can be synthesized through multiple routes. One method involves the Diels-Alder reaction between hexachlorocyclopentadiene and 2,5-dihydrofuran to produce the precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane . This precursor is then subjected to photochlorination to yield Telodrin . Another method involves the dehydration of 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo[2,2,1]hept-5-ene to form the same precursor, followed by photochlorination .
Análisis De Reacciones Químicas
Telodrin undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically chlorinated derivatives of the original compound .
Aplicaciones Científicas De Investigación
Telodrin has been used in various scientific research applications, including:
Mecanismo De Acción
Telodrin exerts its effects by acting as a GABA-gated chloride channel antagonist . This means it binds to the GABA receptors in the nervous system, preventing the normal inhibitory action of GABA. This leads to overstimulation of the nervous system, causing neurotoxic effects .
Comparación Con Compuestos Similares
Telodrin is similar to other organochloride insecticides such as Dieldrin and Aldrin. it is unique in its specific molecular structure and the particular pathways it affects in the nervous system . Other similar compounds include:
Dieldrin: Another organochloride insecticide with similar neurotoxic effects.
Aldrin: A precursor to Dieldrin, also used as an insecticide.
Telodrin’s uniqueness lies in its specific binding affinity to GABA receptors and its persistence in the environment, making it a significant compound for study in environmental science and toxicology .
Propiedades
Fórmula molecular |
C9H4Cl8O |
|---|---|
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+ |
Clave InChI |
LRWHHSXTGZSMSN-ACFSOBKTSA-N |
SMILES isomérico |
C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


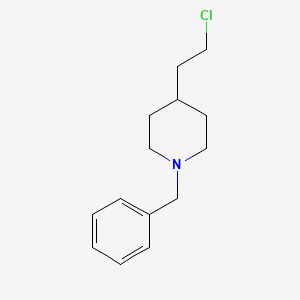
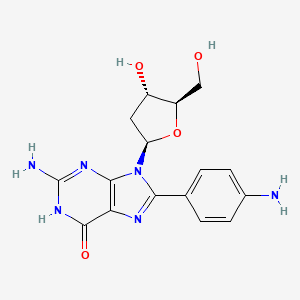
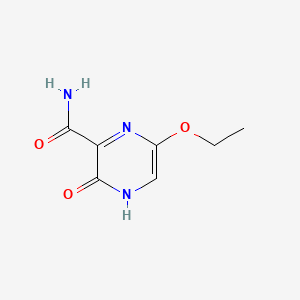
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
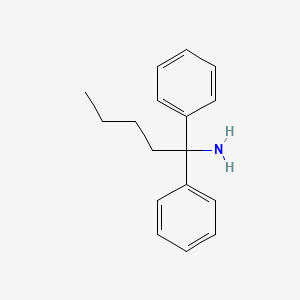
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
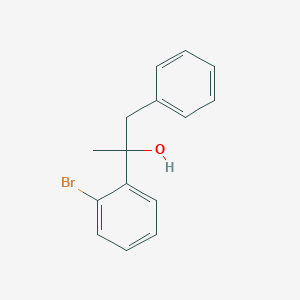

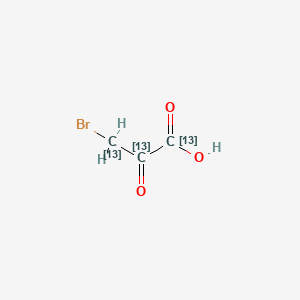
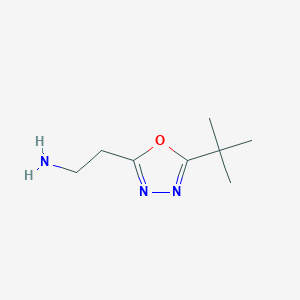
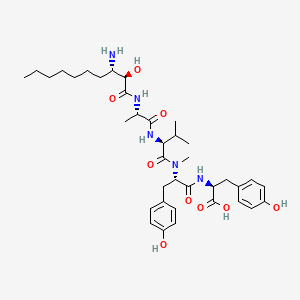
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
